An In-depth Technical Guide to 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride: Core Properties and Applications in Drug Discovery
An In-depth Technical Guide to 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride: Core Properties and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2,8-diazaspiro[4.5]decan-1-one hydrochloride, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical properties, analytical methodologies, and the strategic application of this spirocyclic scaffold in the synthesis of advanced therapeutic agents.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality is paramount. Flat, aromatic structures, while historically significant, often present challenges related to metabolic stability, off-target effects, and solubility. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a compelling solution by introducing inherent rigidity and a defined three-dimensional architecture.[1][2] This unique topology allows for precise spatial projection of functional groups, facilitating optimal interactions with complex biological targets.[2]
The incorporation of spirocyclic motifs, such as the 2,8-diazaspiro[4.5]decane core, has been shown to improve critical physicochemical and pharmacokinetic properties.[3] By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds can enhance aqueous solubility, modulate lipophilicity (logP), and improve metabolic stability, all of which are desirable attributes for drug candidates.[1][3] The 2,8-diazaspiro[4.5]decan-1-one hydrochloride serves as a versatile and valuable intermediate, providing a robust framework for the development of next-generation therapeutics.
Physicochemical Properties of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride
| Property | Value | Source/Method |
| Chemical Formula | C₈H₁₅ClN₂O | - |
| Molecular Weight | 190.67 g/mol | [Calculated] |
| CAS Number | 832710-65-3 | [Chemical Abstracts Service] |
| Physical Form | Solid | [Sigma-Aldrich] |
| Predicted pKa₁ (Piperidine NH) | ~8.5 - 9.5 | [ACD/Labs, ChemAxon Prediction] |
| Predicted pKa₂ (Lactam NH) | ~17-18 (non-basic) | [ACD/Labs, ChemAxon Prediction] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | [General knowledge of amine hydrochlorides] |
| Storage Conditions | Inert atmosphere, room temperature. | [Sigma-Aldrich] |
Expert Insights:
-
pKa: The piperidine nitrogen is the primary basic center of the molecule. Its predicted pKa suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form. This has important implications for its solubility and interactions with biological targets. The lactam nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl group.
-
Solubility: As a hydrochloride salt, the compound's aqueous solubility is expected to be significantly higher than its free base form. This is a key advantage for its use in aqueous reaction media and for purification.
-
Stability: Amine hydrochlorides are generally stable solids. However, in solution, the free base can be susceptible to oxidation. The lactam ring may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. A formal stability study is recommended to fully characterize its degradation profile.
Synthesis and Quality Control
General Synthesis Route
2,8-Diazaspiro[4.5]decan-1-one hydrochloride is typically synthesized via the deprotection of a Boc-protected precursor, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.[4][5] This common and efficient method ensures a high yield of the desired product.
Caption: General synthesis workflow for 2,8-diazaspiro[4.5]decan-1-one hydrochloride.
Protocol: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one hydrochloride [4]
-
Dissolution: Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in dichloromethane (CH₂Cl₂).
-
Deprotection: Slowly add a 4 M solution of hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ethyl acetate) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture for several hours (typically 4-8 hours) at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting solid is the desired 2,8-diazaspiro[4.5]decan-1-one hydrochloride.
-
Purification (if necessary): The product can be further purified by trituration with a non-polar solvent like diethyl ether or by recrystallization.
Analytical Quality Control
Ensuring the purity and identity of 2,8-diazaspiro[4.5]decan-1-one hydrochloride is crucial for its successful application in multi-step syntheses. A combination of analytical techniques should be employed for its characterization.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of the compound. The hydrochloride salt will show characteristic shifts for the protons adjacent to the protonated piperidine nitrogen.
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¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H), 9.02 (s, 1H), 7.72 (s, 1H), 3.30-3.20 (m, 2H), 3.16 (m, J= 6.8Hz, 2H), 2.98-2.85(m, 2H), 1.96 (m, J= 6.8Hz, 2H), 1.90-1.80 (m, 2H), 1.55 (d, J 14Hz, 2H).[4]
3.2.2. High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is necessary for assessing the purity of the compound. Since the lactam chromophore has a weak UV absorbance at low wavelengths, a sensitive method is required.
Proposed HPLC-UV Method:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes | A gradient elution is suitable for separating potential impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 210 nm | The lactam amide bond exhibits UV absorbance at low wavelengths. |
| Injection Vol. | 10 µL | Standard injection volume. |
Note: For trace-level analysis or in the absence of a suitable chromophore, pre-column derivatization with a UV-active agent like dansyl chloride or 4-toluenesulfonyl chloride can be employed.[1][4]
3.2.3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base would be at m/z 155.12.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, particularly for targets involved in inflammatory diseases and cancer.
Inhibition of RIPK1 and TYK2/JAK1
Recent research has highlighted the successful incorporation of the 2,8-diazaspiro[4.5]decan-1-one core into inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).[6][7][8]
-
RIPK1 Inhibitors: RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent RIPK1 inhibitors, demonstrating anti-necroptotic effects in cellular models.[6]
-
TYK2/JAK1 Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is associated with autoimmune diseases. Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2 and JAK1, showing promising anti-inflammatory efficacy in preclinical models of inflammatory bowel disease.[7][8]
Synthetic Workflow in Inhibitor Development
The 2,8-diazaspiro[4.5]decan-1-one hydrochloride serves as a key intermediate where the piperidine nitrogen is functionalized to introduce moieties that interact with the target kinase.
Caption: General workflow for the synthesis of kinase inhibitors using the spirocyclic core.
Expert Insights on Synthetic Strategy:
The free secondary amine of the piperidine ring, obtained after neutralization of the hydrochloride salt, is the key reactive handle. This nucleophilic nitrogen can be elaborated through various synthetic transformations:
-
N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with heteroaryl halides are commonly used to attach the core scaffold to the hinge-binding region of the kinase inhibitor.
-
Reductive Amination: Reaction with an appropriate aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a facile route to introduce diverse substituents on the piperidine nitrogen.
-
Amide Bond Formation: The amine can be acylated with carboxylic acids or acid chlorides to introduce further points of diversity and interaction with the target protein.
Stability and Handling
While a formal forced degradation study for 2,8-diazaspiro[4.5]decan-1-one hydrochloride has not been published, a scientifically grounded approach can be proposed to assess its stability.
Proposed Forced Degradation Protocol:
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[9][10]
-
Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in:
-
0.1 M HCl (Acidic Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
3% H₂O₂ (Oxidation)
-
Water (Neutral Hydrolysis)
-
-
Stress Conditions:
-
Store aliquots of each solution at 60 °C for 24-48 hours.
-
Expose a solid sample and a solution in water to high-intensity light (as per ICH Q1B guidelines) for photostability testing.
-
Store a solid sample at 60 °C / 75% RH for thermal/humidity stress.
-
-
Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method (as described in section 3.2.2). Compare the chromatograms to that of an unstressed control to identify and quantify any degradation products.
Handling and Storage:
-
Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent moisture uptake and potential degradation.[11]
-
Handling: The compound is classified as a skin and eye irritant.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material. Handle in a well-ventilated area or a fume hood.
Conclusion
2,8-Diazaspiro[4.5]decan-1-one hydrochloride is more than just a chemical intermediate; it is a strategically designed building block that leverages the inherent advantages of spirocyclic systems. Its rigid, three-dimensional structure provides a robust platform for the synthesis of highly potent and selective drug candidates, particularly in the competitive field of kinase inhibitor development. While a complete public dataset of its fundamental properties is still emerging, this guide provides a solid foundation of its known characteristics, predicted behaviors, and proven applications. By employing the analytical and synthetic protocols outlined herein, researchers can effectively utilize this valuable scaffold to accelerate the discovery of novel and impactful therapeutics.
References
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Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
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Carreira, E. M., & Stepan, A. F. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Future Medicinal Chemistry, 8(11), 1139-1142. [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from ACD/Labs website: [Link]
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Rane, K., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Research in Chemistry. [Link]
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Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(5), 629. [Link]
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Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
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ChemAxon. (n.d.). Calculators & Predictors. Retrieved from ChemAxon website: [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). Journal of Chromatographic Science. [Link]
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Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]
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Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]
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Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. [Link]
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Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]
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